Dopamine D3 vs. D2 Receptor Binding Profile Compared with (+)-UH 232 and Haloperidol
The compound exhibits a moderate D3-preferring binding profile. At recombinant human receptors, (+)-AJ 76 has a Ki of 26 nM at hD3, compared to 3 nM for (+)-UH 232 and 2 nM for haloperidol [1]. Its D2/D3 selectivity ratio (Ki ratio, D2:D3) is ~6, closely matching that of (+)-UH 232 (~8), but contrasting sharply with haloperidol (0.2), which is D2-preferring [1]. pKi values across the full receptor panel are 6.95 (hD3), 6.67 (hD4), 6.37 (hD2S), 6.21 (hD2L), and 6.07 (rD2) [2].
| Evidence Dimension | In vitro binding affinity (Ki) and selectivity at human dopamine D3 and D2 receptors |
|---|---|
| Target Compound Data | Ki hD3 = 26 nM; D2/D3 selectivity ratio = 6; pKi hD3 = 6.95, hD4 = 6.67, hD2S = 6.37, hD2L = 6.21 |
| Comparator Or Baseline | (+)-UH 232: Ki hD3 = 3 nM, D2/D3 ratio = 8. Haloperidol: Ki hD3 = 2 nM, D2/D3 ratio = 0.2 |
| Quantified Difference | (+)-AJ 76 has ~8.7-fold lower hD3 affinity than (+)-UH 232; D2/D3 selectivity is comparable between (+)-AJ 76 and (+)-UH 232 (6 vs. 8) but opposite to haloperidol (0.2) |
| Conditions | Recombinant human D3 sites labeled with [3H]-(+)-PD 128,907; D2 sites labeled with [125I]-iodosulpride [1] |
Why This Matters
The intermediate D3 affinity and D3-over-D2 preference of (+)-AJ 76 differentiate it from both the high-affinity D3 ligand (+)-UH 232 and the D2-preferring classical neuroleptic haloperidol, enabling distinct pharmacological interrogation of D3-autoreceptor function.
- [1] Audinot V, Newman-Tancredi A, Gobert A, Rivet JM, Brocco M, Lejeune F, Gluck L, Desposte I, Bervoets K, Dekeyne A, Millan MJ. A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, nafadotride, GR 103,691 and U 99194. J Pharmacol Exp Ther. 1998;287(1):187-97. View Source
- [2] ChEBI. (1S,2R)-5-methoxy-1-methyl-2-(propylamino)tetralin. CHEBI:64117. https://www.ebi.ac.uk/chebi/CHEBI:64117 (accessed 2026-04-30). View Source
